Ethyl 4-aminobenzamidoacetate
Description
Ethyl 4-aminobenzamidoacetate is a benzoate ester derivative characterized by a para-aminobenzamido group attached to an ethyl acetate moiety. Its molecular structure combines aromatic and ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is synthesized via condensation reactions, often involving 4-aminobenzoic acid derivatives and acylating agents in solvents like tetrahydrofuran (THF) under mild conditions . Its applications span drug development, particularly as a precursor for antimicrobial or anti-inflammatory agents, though its specific biological activity remains under investigation.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 2-[(4-aminobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,15) |
InChI Key |
FZNPWCSYNNKHGK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)N |
sequence |
XG |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethyl 4-aminobenzamidoacetate belongs to a broader class of substituted benzoates and benzamides. Key structural analogs include:
Methyl 4-Acetamido-2-Hydroxybenzoate
- Structural Differences :
- Substituents: Contains an acetamido group (CH₃CONH-) at the para position and a hydroxyl group (-OH) at the ortho position.
- Ester Group: Methyl ester (COOCH₃) instead of ethyl (COOCH₂CH₃).
- The acetamido group reduces nucleophilicity relative to the free amino group, limiting its reactivity in coupling reactions .
- Applications : Primarily used in antimicrobial agent synthesis due to its dual functional groups .
4-(4-Substitutedbenzamido)benzoic Acid Derivatives
- Structural Differences :
- Carboxylic acid (-COOH) replaces the ethyl ester.
- Substituents on the benzamido group vary (e.g., halides, methoxy groups).
- Functional Impact :
- Applications : Intermediate for anti-cancer and anti-inflammatory drugs due to tunable electronic properties .
Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-Oxoethylidene)-4-Oxothiazolidin-3-yl]benzoates
- Structural Differences: Incorporates a thiazolidinone ring fused with an acetylidene group. Additional methoxy and benzamido substituents.
- The acetylidene group enables cycloaddition reactions, broadening synthetic utility .
- Applications : Explored for antiviral and enzyme-inhibitory activities .
Comparative Data Table
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